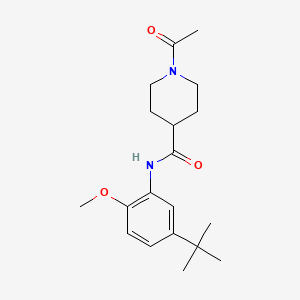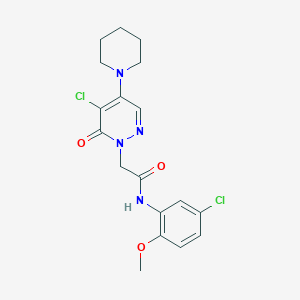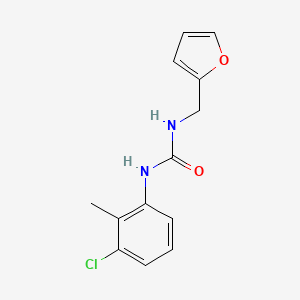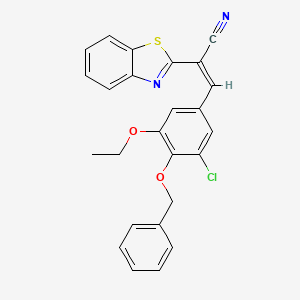![molecular formula C20H27NO6 B5335197 ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid](/img/structure/B5335197.png)
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl ester and a phenylprop-2-enyl group, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of piperidine derivatives with ethyl esters under controlled conditions. The reaction often requires catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces various substituted esters or amides.
Scientific Research Applications
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and industrial applications.
Indole derivatives: Known for their biological activity, these compounds also feature a nitrogen-containing ring and are used in drug development.
Uniqueness
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.C2H2O4/c1-3-21-18(20)17-10-7-11-19(14-17)13-15(2)12-16-8-5-4-6-9-16;3-1(4)2(5)6/h4-6,8-9,12,17H,3,7,10-11,13-14H2,1-2H3;(H,3,4)(H,5,6)/b15-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYNHMJTQZHZIE-JRUHLWALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=CC2=CC=CC=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C/C(=C/C2=CC=CC=C2)/C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID](/img/structure/B5335117.png)
![6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5335126.png)
![4-[4-(3-methylphenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5335138.png)
![2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid](/img/structure/B5335144.png)



![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)
![4-[(4,6-difluoropyrimidin-2-yl)amino]butanoic acid](/img/structure/B5335194.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5335207.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5335228.png)

